3-Cyano-N-isopropylbenzamide
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Overview
Description
3-Cyano-N-isopropylbenzamide is an organic compound with the molecular formula C11H12N2O It is a benzamide derivative characterized by the presence of a cyano group (-CN) and an isopropyl group (-C3H7) attached to the benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyano-N-isopropylbenzamide typically involves the reaction of 3-cyanobenzoyl chloride with isopropylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
3-Cyanobenzoyl chloride+Isopropylamine→this compound+HCl
The reaction is usually conducted in an inert solvent such as dichloromethane or toluene, and the temperature is maintained at around 0-5°C to control the exothermic nature of the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired quality.
Chemical Reactions Analysis
Types of Reactions
3-Cyano-N-isopropylbenzamide undergoes various chemical reactions, including:
Oxidation: The cyano group can be oxidized to form carboxylic acids under strong oxidizing conditions.
Reduction: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The benzamide core can undergo electrophilic substitution reactions, where the hydrogen atoms on the benzene ring are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation using a palladium catalyst.
Substitution: Halogenating agents such as bromine (Br2) or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 3-Carboxy-N-isopropylbenzamide.
Reduction: 3-Amino-N-isopropylbenzamide.
Substitution: Various substituted benzamides depending on the substituent introduced.
Scientific Research Applications
3-Cyano-N-isopropylbenzamide has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Cyano-N-isopropylbenzamide involves its interaction with specific molecular targets and pathways. The cyano group and the benzamide core play crucial roles in its binding affinity and activity. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
3-Cyanobenzamide: Lacks the isopropyl group, making it less hydrophobic.
N-Isopropylbenzamide: Lacks the cyano group, affecting its reactivity and biological activity.
3-Cyano-N-methylbenzamide: Similar structure but with a methyl group instead of an isopropyl group.
Uniqueness
3-Cyano-N-isopropylbenzamide is unique due to the presence of both the cyano and isopropyl groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
3-cyano-N-propan-2-ylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-8(2)13-11(14)10-5-3-4-9(6-10)7-12/h3-6,8H,1-2H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPELRXQGKOWZPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CC=CC(=C1)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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